
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
概要
説明
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is an organocatalyst known for its application in photoredox catalysis. This compound is characterized by its ability to facilitate various chemical reactions through photo-induced electron transfer. It is commonly used in the synthesis of complex organic molecules and has significant applications in both academic and industrial research .
作用機序
Target of Action
The primary target of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is the electron-rich substrates in a reaction . It acts as a photocatalyst , absorbing light energy and using it to initiate chemical reactions .
Mode of Action
This compound operates through a photo-induced electron transfer (PET) mechanism . Upon absorption of light, it becomes excited and can accept an electron from an electron-rich substrate. This results in the formation of a radical cation, which can then participate in further reactions .
Biochemical Pathways
The compound is involved in the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers . It can also initiate radical-cation Diels-Alder reactions . These reactions are part of larger biochemical pathways leading to the synthesis of complex organic compounds.
Result of Action
The action of this compound results in the formation of C2-symmetric cyclobutane alkene dimers . These dimers are important in the synthesis of various organic compounds. The compound can also catalyze the formation of new C-N, C-O, and C-S bonds .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. As a photocatalyst, it requires light to initiate reactions . The temperature and other reaction conditions can also affect the efficiency and selectivity of the reactions it catalyzes.
生化学分析
Biochemical Properties
The role of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate in biochemical reactions is primarily as a catalyst. It can catalyze photoinduced electron transfer (PET) to initiate radical-cation Diels-Alder reactions
Molecular Mechanism
The molecular mechanism of action of this compound involves catalyzing photoinduced electron transfer to initiate radical-cation Diels-Alder reactions . This involves binding interactions with biomolecules, potentially leading to changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate typically involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of an acid catalyst. The resulting intermediate is then subjected to cyclization and subsequent reaction with tetrafluoroboric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions: 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in photoredox catalysis.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and peroxides, with light as a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols
Major Products:
Oxidation: Formation of oxidized organic compounds.
Reduction: Formation of reduced organic compounds.
Substitution: Formation of substituted pyrylium derivatives
科学的研究の応用
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is widely used in scientific research due to its versatile catalytic properties. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the study of biological redox processes and enzyme mimetics.
Medicine: Investigated for potential use in photodynamic therapy and drug development.
Industry: Utilized in the production of polymers and advanced materials through photopolymerization
類似化合物との比較
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Tri(4-fluorophenyl)pyrylium tetrafluoroborate
- 2,4,6-Trimethylpyrylium tetrafluoroborate
Comparison: 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is unique due to its methoxy substituents, which enhance its electron-donating properties and photostability. This makes it more efficient in photoredox catalysis compared to its analogs, which may lack these substituents and thus exhibit different reactivity and stability profiles .
特性
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)pyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23O4.BF4/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLSVSVMPBGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BF4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-34-7 | |
| Record name | Meteor A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


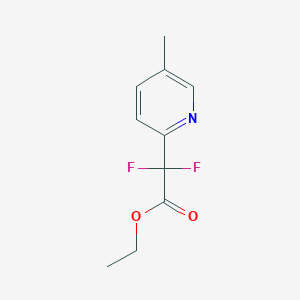
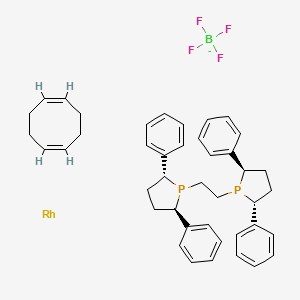
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)
![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine](/img/structure/B3068470.png)

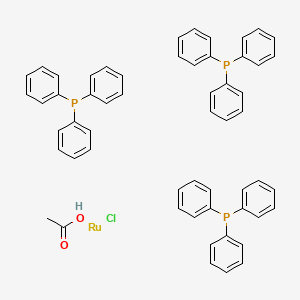
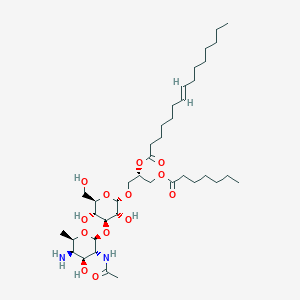
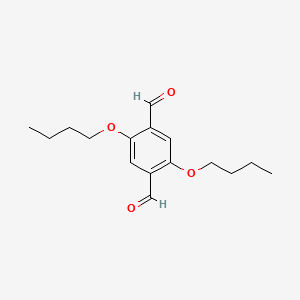

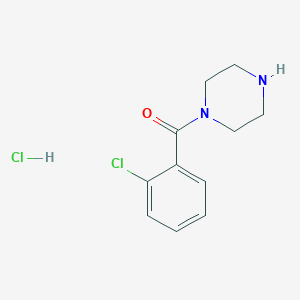
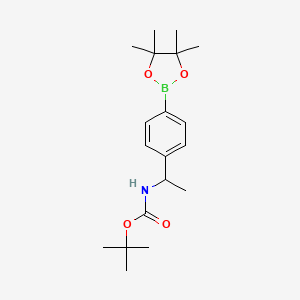
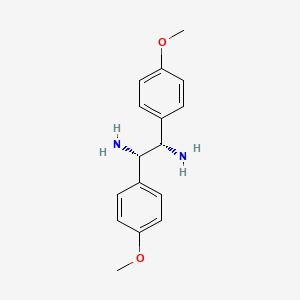
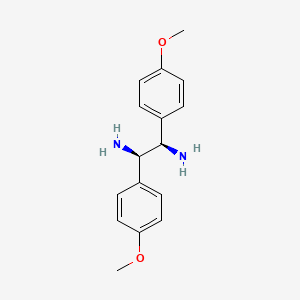
![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)
